molecular formula C15H32N2O5 B061155 tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate CAS No. 194920-62-2

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Cat. No. B061155
CAS RN: 194920-62-2
M. Wt: 320.42 g/mol
InChI Key: WHHYAYNALHPDGJ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a chemical compound used as a reactant in the synthesis of gallium-labeled PET imaging agents for CXCR4 for potential cancer diagnosis .


Synthesis Analysis

The synthesis of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate involves the reaction of amine S8 with Boc2O in dichloromethane (CH2Cl2). After the reaction mixture is quenched with water, the organic phase is separated, washed, and concentrated in vacuo to yield the product .


Molecular Structure Analysis

The molecular formula of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is C15H32N2O5. The InChI string representation of the molecule is InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is 320.42 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Amine Protection

The Boc group in Boc-TOTA is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . This is because it prevents unwanted reactions from occurring .

Boc Deprotection

Boc-TOTA can be used in the process of Boc deprotection. An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Boc Protection

Boc-TOTA can be used in the process of Boc protection. A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .

Surface Passivation Agent

4,7,10-Trioxa-1,13-tridecanediamine, a compound related to Boc-TOTA, can be used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots for semiconductor applications .

Green Chemistry

The use of Boc-TOTA aligns with the principles of green chemistry, which aims to eliminate or at least decrease the use of potentially dangerous substances, harmful both to the environment and to human health .

Pharmaceutical Synthesis

Boc-TOTA can be used in the synthesis of pharmaceuticals. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which has cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine in overall yield 30% through seven steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction .

properties

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475305
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

CAS RN

194920-62-2
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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